molecular formula C5H4N2O3 B3049632 6-Nitropyridin-2-ol CAS No. 213113-45-2

6-Nitropyridin-2-ol

Cat. No.: B3049632
CAS No.: 213113-45-2
M. Wt: 140.1 g/mol
InChI Key: XVVDYCAYALHWBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Nitropyridin-2-ol is a chemical compound with the molecular formula C5H4N2O3 It is a derivative of pyridine, characterized by the presence of a nitro group (-NO2) at the 6th position and a hydroxyl group (-OH) at the 2nd position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Nitropyridin-2-ol typically involves nitration of pyridine derivatives. One common method is the reaction of pyridine with dinitrogen pentoxide (N2O5) in an organic solvent, which forms the N-nitropyridinium ion. This intermediate can then be reacted with sulfur dioxide (SO2) and bisulfite (HSO3-) in water to yield 3-nitropyridine . Further nitration and hydroxylation steps are required to obtain this compound.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale nitration and hydroxylation reactions under controlled conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 6-Nitropyridin-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro and hydroxyl derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of nitro and hydroxyl derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

6-Nitropyridin-2-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Nitropyridin-2-ol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to potential biological effects. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties .

Comparison with Similar Compounds

    3-Nitropyridine: Similar structure but with the nitro group at the 3rd position.

    4-Nitropyridine: Nitro group at the 4th position.

    5-Nitropyridine-2-sulfonic acid: Contains a sulfonic acid group in addition to the nitro group.

Uniqueness: 6-Nitropyridin-2-ol is unique due to the specific positioning of the nitro and hydroxyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

6-nitro-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O3/c8-5-3-1-2-4(6-5)7(9)10/h1-3H,(H,6,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVVDYCAYALHWBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC(=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80591360
Record name 6-Nitropyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80591360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

213113-45-2
Record name 6-Nitropyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80591360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Nitropyridin-2-ol
Reactant of Route 2
Reactant of Route 2
6-Nitropyridin-2-ol
Reactant of Route 3
Reactant of Route 3
6-Nitropyridin-2-ol
Reactant of Route 4
Reactant of Route 4
6-Nitropyridin-2-ol
Reactant of Route 5
6-Nitropyridin-2-ol
Reactant of Route 6
Reactant of Route 6
6-Nitropyridin-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.